molecular formula C21H21NO4S2 B11267303 Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11267303
M. Wt: 415.5 g/mol
InChI Key: OJJHYMLZHNJTMJ-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene derivatives with appropriate sulfonyl chlorides and carboxylate esters under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the functional groups and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C21H21NO4S2/c1-13-5-7-16(8-6-13)18-12-27-19(21(23)26-4)20(18)28(24,25)22-17-10-14(2)9-15(3)11-17/h5-12,22H,1-4H3

InChI Key

OJJHYMLZHNJTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC(=C3)C)C)C(=O)OC

Origin of Product

United States

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